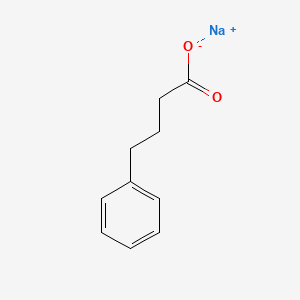

Benzenebutyric acid (sodium)

Description

Epigenetic Modulation via Histone Deacetylase Inhibition

Sodium phenylbutyrate is a well-documented inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation. patsnap.comresearchgate.net By inhibiting HDACs, sodium phenylbutyrate can alter chromatin structure and modulate the expression of numerous genes. dovepress.com

The human genome is packaged into a condensed structure called chromatin, which is composed of DNA wrapped around histone proteins. nih.gov The acetylation and deacetylation of lysine (B10760008) residues on the N-terminal tails of histones are key post-translational modifications that regulate chromatin structure and gene expression. researchgate.netnih.gov Histone acetyltransferases (HATs) add acetyl groups, neutralizing the positive charge of lysine residues and leading to a more relaxed, open chromatin structure (euchromatin). nih.gov This open conformation allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene transcription. nih.govsodiumphenylbutyrate.com

Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on histones and leading to a more condensed chromatin structure (heterochromatin). nih.govsodiumphenylbutyrate.com This condensed state restricts the access of transcriptional machinery to the DNA, resulting in gene silencing. nih.govsodiumphenylbutyrate.com Sodium phenylbutyrate, by inhibiting HDAC activity, prevents the removal of acetyl groups, leading to histone hyperacetylation. patsnap.combiorxiv.org This maintains a more open chromatin structure, thereby enhancing the accessibility of genes for transcription. patsnap.comnih.gov

The inhibition of HDACs by sodium phenylbutyrate has a broad impact on gene expression, affecting a wide array of cellular processes. dovepress.compnas.org Studies using microarray analysis have demonstrated that treatment with sodium phenylbutyrate can significantly alter the transcriptional profile of various cell types. pnas.orgpnas.orgubc.ca

For instance, in a study on Huntington's disease, a neurodegenerative disorder, global gene expression analysis of blood samples from patients treated with sodium phenylbutyrate revealed significant changes in mRNA levels. pnas.orgpnas.org A specific subset of upregulated mRNAs in untreated patients was significantly reduced following treatment, suggesting a direct impact on the disease-related gene expression signature. pnas.org

Furthermore, research on cystic fibrosis has shown that sodium phenylbutyrate can modulate the expression of heat shock proteins, which are crucial for protein folding. ubc.ca In a study involving a bronchial epithelial cell line, treatment with sodium phenylbutyrate led to significant changes in the expression of genes involved in various pathways, including those related to the unfolded protein response and mitochondrial function. biorxiv.orgubc.ca

The table below summarizes the impact of sodium phenylbutyrate on the expression of select genes in different disease models.

| Disease Model | Cell/Tissue Type | Key Genes/Pathways Affected | Observed Effect |

| Huntington's Disease | Blood Cells | Subset of 12 upregulated mRNAs | Significant decrease in expression after treatment pnas.org |

| Cystic Fibrosis | Bronchial Epithelial Cells | Heat shock proteins, unfolded protein response genes | Modulation of expression biorxiv.orgubc.ca |

| Non-Small Cell Lung Cancer | Cancer Cell Lines | Cell cycle-associated genes | Downregulation dovepress.com |

The histone deacetylase family comprises several isoforms, broadly classified into four classes. alzdiscovery.org Sodium phenylbutyrate is considered a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms, primarily targeting Class I and Class IIa HDACs. dovepress.comnih.gov

Class I HDACs (HDAC1, 2, 3, and 8): These are ubiquitously expressed and are primarily located in the nucleus. alzdiscovery.org

Class IIa HDACs (HDAC4, 5, 7, and 9): These can shuttle between the nucleus and cytoplasm. alzdiscovery.org

Class IIb HDACs (HDAC6 and 10): These are mainly found in the cytoplasm. alzdiscovery.org

Class IV HDAC (HDAC11): This isoform shares features with both Class I and II. alzdiscovery.org

The role of HDACs and HATs extends beyond histone modification. A growing body of evidence indicates that numerous non-histone proteins are also subject to acetylation and deacetylation, which can modulate their function, stability, and localization. frontiersin.orgnih.gov By inhibiting HDACs, sodium phenylbutyrate can increase the acetylation of these non-histone targets, thereby influencing a wide range of cellular processes.

Some key non-histone proteins that are acetylated and regulated by HDACs include:

Transcription factors: p53, NF-κB nih.gov

Chaperone proteins: Hsp90 nih.gov

Cytoskeletal proteins: Tubulin nih.gov

The acetylation of these proteins can have profound effects on cell cycle progression, apoptosis, and cellular signaling pathways. frontiersin.org For example, the acetylation of tubulin, regulated by HDAC6, is important for microtubule stability and function. nih.gov

Role as a Chemical Chaperone in Protein Homeostasis

In addition to its epigenetic effects, sodium phenylbutyrate also functions as a chemical chaperone, a small molecule that can assist in the proper folding of proteins and prevent their aggregation. wikipedia.orgalzdiscovery.org This activity is particularly relevant in diseases characterized by protein misfolding and aggregation.

Misfolded proteins can accumulate in the endoplasmic reticulum (ER), leading to a state of cellular stress known as the unfolded protein response (UPR). alzdiscovery.org If this stress is chronic, it can trigger apoptosis, or programmed cell death. alzdiscovery.org Sodium phenylbutyrate can alleviate ER stress by stabilizing the conformation of misfolded proteins, facilitating their proper folding and trafficking. researchgate.netalzdiscovery.orgresearchgate.net

The proposed mechanism for this chaperone activity involves the interaction of the hydrophobic regions of sodium phenylbutyrate with the exposed hydrophobic segments of unfolded or misfolded proteins. tandfonline.com This interaction helps to prevent the proteins from aggregating and promotes their adoption of a more stable, native conformation. nih.govresearchgate.net

Research has shown that sodium phenylbutyrate can act as a chemical chaperone for a variety of misfolded proteins, including:

Mutant ΔF508-CFTR protein in cystic fibrosis: Sodium phenylbutyrate helps to stabilize the mutant protein, allowing it to traffic to the cell membrane where it can function as a chloride channel. wikipedia.org

Misfolded myocilin in glaucoma: Treatment with sodium phenylbutyrate has been shown to reduce the aggregation of mutant myocilin and rescue cells from ER stress-induced apoptosis. nih.gov

α-synuclein in Parkinson's disease models: It is suggested that sodium phenylbutyrate may directly stabilize mutant α-synuclein, preventing the formation of toxic oligomers and fibrils. nih.gov

The dual role of sodium phenylbutyrate as both a histone deacetylase inhibitor and a chemical chaperone highlights its complex and multifaceted mechanism of action, making it a compound of significant interest in various fields of biomedical research.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1716-12-7 |

|---|---|

Molecular Formula |

C10H12NaO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

sodium 4-phenylbutanoate |

InChI |

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12); |

InChI Key |

SMWRDNDNSFPORN-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

1716-12-7 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

1821-12-1 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |

Origin of Product |

United States |

Core Molecular Mechanisms of Sodium Phenylbutyrate Action

Role as a Chemical Chaperone in Protein Homeostasis

Attenuation of Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and transport. frontiersin.org A variety of pathological conditions can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress. frontiersin.org Sodium phenylbutyrate has been identified as a chemical chaperone that can alleviate ER stress. frontiersin.orgresearchgate.net It assists in the proper folding and stabilization of protein conformations, thereby reducing the burden of aberrant proteins within the ER lumen. frontiersin.org

Studies have demonstrated that treatment with PBA can significantly attenuate the ER stress response. For instance, in a neonatal rat model of hypoxic-ischemic brain injury, PBA administration markedly reduced the expression levels of key ER stress markers, including glucose-regulated protein 78 (GRP78), activating transcription factor 6 (ATF6), and C/EBP homologous protein (CHOP). frontiersin.org By facilitating the proper post-translational modification and folding of proteins, PBA helps restore ER homeostasis and protects cells from stress-induced damage and apoptosis. alzdiscovery.orgfrontiersin.orgarvojournals.org This chaperone activity has been observed in various contexts, including rescuing cells from the deleterious effects of mutant myocilin, a protein implicated in glaucoma. arvojournals.orgnih.gov

Modulation of the Unfolded Protein Response Pathways

In response to ER stress, cells activate a sophisticated signaling network known as the unfolded protein response (UPR). frontiersin.orgnih.gov The UPR aims to restore cellular homeostasis by attenuating protein translation, enhancing the degradation of misfolded proteins, and increasing the production of chaperones. alzdiscovery.orgfrontiersin.org The UPR is mediated by three main ER-transmembrane sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.gov

Sodium phenylbutyrate modulates these UPR pathways to mitigate cellular stress. alzdiscovery.orgbiorxiv.org Evidence suggests that PBA can repress the activation of the UPR, thereby inhibiting downstream events that could lead to apoptosis if the stress is prolonged. nih.govbiorxiv.org For example, in cells expressing mutant myocilin, PBA treatment relieved ER stress and reduced apoptosis by decreasing the phosphorylated form of an ER-localized eukaryotic initiation factor (eIF)-2α kinase, a key component of the PERK pathway. arvojournals.orgnih.gov Furthermore, PBA has been shown to reduce platelet hyperactivation by mitigating ER stress, demonstrating its ability to modulate the UPR in anucleate cells as well. ahajournals.orgnih.gov

Prevention of Misfolded Protein Aggregation

A primary function of sodium phenylbutyrate as a chemical chaperone is to prevent the aggregation of misfolded proteins. alzdiscovery.orgresearchgate.net Accumulation of protein aggregates can be toxic to cells, leading to ER stress and initiating apoptotic pathways. arvojournals.org PBA has been shown to effectively reduce the formation of these aggregates in various disease models.

A notable example is its effect on glaucoma-associated mutant myocilin. Treatment with PBA was found to reduce the amount of detergent-insoluble myocilin aggregates, diminish the interaction of the mutant protein with the ER chaperone calreticulin, and restore its normal secretion. arvojournals.orgnih.gov This demonstrates PBA's ability to stabilize mutant proteins, allowing them to bypass the ER quality control system that would otherwise retain and aggregate them. arvojournals.org This action is attributed to its capacity as a low molecular weight chaperone that stabilizes protein conformations and improves the cellular trafficking of aberrant proteins. frontiersin.orgresearchgate.net

Table 1: Summary of Sodium Phenylbutyrate's Effect on ER Stress and UPR

| Mechanism | Model System | Observed Effect | Key Protein Markers | Reference(s) |

|---|---|---|---|---|

| Attenuation of ER Stress | Neonatal Rat Brain (Hypoxia-Ischemia) | Reduced ER stress-induced brain injury. | ↓ GRP78, ↓ ATF6, ↓ CHOP | frontiersin.org |

| Human Trabecular Meshwork Cells | Rescued cells from mutant myocilin-induced ER stress. | ↓ pERK, ↓ active caspase 3 | arvojournals.org | |

| Modulation of UPR | Adipocytes (in vitro) | Inhibited adipogenesis by attenuating UPR activation. | ↓ GRP78, ↓ phospho-eIF2α, ↓ spliced XBP1 | nih.gov |

| Human Platelets | Reduced platelet hyperactivation in diabetes. | Reduced protein aggregates. | ahajournals.orgnih.gov |

| Prevention of Aggregation | Cells expressing mutant myocilin | Reduced detergent-insoluble aggregates and restored protein secretion. | ↓ Myocilin aggregates | arvojournals.orgnih.gov |

Influence on Cellular Signaling Cascades

Beyond its role in protein folding, sodium phenylbutyrate exerts significant influence over key cellular signaling cascades that regulate inflammation, cell growth, and metabolism.

Nuclear Factor-κB (NF-κB) Pathway Regulation

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Sodium phenylbutyrate has been shown to be a potent inhibitor of the NF-κB pathway. plos.orgnih.gov It acts upstream of IκBα phosphorylation, preventing the degradation of the inhibitory protein. plos.org By blocking IκBα phosphorylation, PBA effectively inhibits the nuclear translocation and DNA-binding activity of NF-κB. plos.orgnih.gov This suppression of NF-κB transcriptional activity leads to a reduction in the expression of pro-inflammatory molecules, such as inducible nitric oxide synthase (iNOS) and various cytokines, contributing to PBA's anti-inflammatory effects. plos.orgnih.govfoodandnutritionresearch.net

Modulation of Small G Proteins (e.g., p21ras, p21rac)

Small G proteins, such as those in the Ras superfamily (including p21ras and p21rac), are critical molecular switches in signal transduction pathways that control cell growth, differentiation, and inflammation. The activation of these proteins often requires post-translational modification with isoprenoid lipids, a process known as prenylation.

Research has demonstrated that sodium phenylbutyrate inhibits the activation of both p21ras and p21rac. plos.orgscience.gov This inhibition is a key mechanism underlying the anti-inflammatory and antioxidative effects of PBA in cells like microglia. plos.orgscience.gov For instance, the suppression of p21ras activation by PBA leads to reduced NF-κB activation, while the inhibition of p21rac activation results in decreased production of reactive oxygen species (ROS). plos.org

Interaction with the Mevalonate (B85504) Pathway

The mevalonate pathway is a vital metabolic route that produces cholesterol and a range of non-sterol isoprenoids. plos.org These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the prenylation and subsequent activation of small G proteins, including p21ras and p21rac.

The modulatory effects of sodium phenylbutyrate on NF-κB and small G proteins are directly linked to its interaction with the mevalonate pathway. plos.org Studies indicate that PBA's anti-inflammatory and antioxidant effects are a result of the depletion of intermediary products of this pathway, rather than its end products like cholesterol. plos.org Specifically, the addition of FPP and GGPP can reverse the inhibitory effects of PBA on NF-κB activation. plos.org This suggests that PBA interferes with the synthesis of these crucial isoprenoids, thereby preventing the farnesylation of p21ras and the geranylgeranylation of p21rac, which are necessary for their function. plos.org Some studies have proposed that PBA achieves this by inhibiting mevalonic acid-pyrophosphate decarboxylase, a key enzyme in the pathway. researchgate.netdiff.orgresearchgate.net

Table 2: Regulation of Cellular Signaling Cascades by Sodium Phenylbutyrate

| Pathway | Mechanism of Action | Functional Outcome | Reference(s) |

|---|---|---|---|

| NF-κB Pathway | Inhibits phosphorylation of IκBα, preventing NF-κB nuclear translocation and DNA binding. | Suppression of pro-inflammatory gene expression. | plos.orgnih.govfoodandnutritionresearch.net |

| Small G Proteins | Inhibits the activation of p21ras and p21rac. | Reduced inflammation (via p21ras) and oxidative stress (via p21rac). | plos.orgscience.gov |

| Mevalonate Pathway | Depletes intermediary products (FPP, GGPP) required for G protein prenylation. May inhibit mevalonic acid-pyrophosphate decarboxylase. | Inhibition of small G protein activation, leading to downstream anti-inflammatory effects. | plos.orgresearchgate.netresearchgate.net |

Activation of Protein Kinase C (PKC)-cAMP-Response Element-Binding Protein (CREB) Pathway

Sodium phenylbutyrate has been shown to induce the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), in astrocytes. nih.govnih.gov This induction is mediated through the activation of the Protein Kinase C (PKC) and cAMP-Response Element-Binding Protein (CREB) pathway. nih.govnih.gov

Research indicates that sodium phenylbutyrate treatment leads to an increased association between PKC and CREB. nih.govnih.gov This interaction facilitates the phosphorylation of CREB at the Serine133 position, a critical step for its activation. nih.govnih.gov Activated CREB can then bind to DNA and promote the transcription of target genes, including those for BDNF and NT-3. nih.govnih.gov Studies have demonstrated that sodium phenylbutyrate specifically induces PKC activity, which then leads to CREB activation, rather than through the Protein Kinase A (PKA) pathway. nih.gov The inhibition of PKC has been shown to block the sodium phenylbutyrate-induced phosphorylation of CREB and the subsequent increase in BDNF and NT-3 expression. researchgate.net

Table 1: Effect of Sodium Phenylbutyrate on the PKC-CREB Pathway

| Molecular Event | Effect of Sodium Phenylbutyrate | Supporting Evidence |

|---|---|---|

| PKC Activity | Increased | Direct measurement of PKC activity following treatment. nih.gov |

| Association between PKC and CREB | Increased | Co-immunoprecipitation experiments showing a direct interaction. nih.gov |

| Phosphorylation of CREB (Ser133) | Increased | Western blot analysis showing increased levels of phosphorylated CREB. nih.gov |

| Transcriptional Activation by CREB | Increased | Luciferase reporter assays demonstrating increased CREB-dependent gene expression. nih.gov |

| Expression of BDNF and NT-3 | Increased | Measurement of mRNA and protein levels of BDNF and NT-3. nih.govnih.gov |

Inhibition of Toll-like Receptor 4 (TLR4) Signaling

Sodium phenylbutyrate has demonstrated anti-inflammatory properties by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway. nih.govmdpi.com TLR4 is a key receptor involved in the innate immune response, and its activation by ligands such as lipopolysaccharide (LPS) triggers a cascade of inflammatory events. nih.gov

Studies have shown that sodium phenylbutyrate can suppress the induction of TLR4 signaling. nih.gov This inhibition, in turn, blocks the activation of downstream targets like nuclear factor-kappa B (NF-κB). nih.govplos.org By dampening the TLR4-NF-κB axis, sodium phenylbutyrate reduces the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govplos.org The anti-inflammatory effects of phenylacetylglutamine (B1677654), a major metabolite of sodium phenylbutyrate, are also suggested to be mediated through the inhibition of TLR4 signaling. nih.gov

Cross-talk with Nrf2/Keap1 Pathway

Sodium phenylbutyrate can modulate the cellular antioxidant response through its interaction with the Nrf2/Keap1 pathway. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of antioxidant and cytoprotective genes. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. nih.govfrontiersin.org

Sodium phenylbutyrate is thought to promote the stabilization and nuclear translocation of Nrf2. frontiersin.org One proposed mechanism involves the ability of sodium phenylbutyrate to increase the expression of proteins like DJ-1 (also known as PARK7), which can stabilize Nrf2 by preventing its interaction with Keap1. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to the transcription of various antioxidant enzymes. nih.govfrontiersin.org This action helps to reduce oxidative stress within the cell.

Metabolic Reprogramming and Associated Pathways

Sodium phenylbutyrate significantly influences cellular metabolism, primarily through its conversion to active metabolites and its impact on key metabolic pathways.

Conversion to Phenylacetate (B1230308) and Phenylacetylglutamine Conjugation

Sodium phenylbutyrate is a prodrug that is rapidly metabolized in the liver and kidneys. tga.gov.audrugbank.com Through the process of mitochondrial beta-oxidation, it is converted to its active form, phenylacetate. drugbank.comwikipedia.org Phenylacetate then conjugates with glutamine to form phenylacetylglutamine. tga.gov.audrugbank.compatsnap.com This conjugation is a key aspect of its therapeutic action, particularly in the context of urea (B33335) cycle disorders. patsnap.com Phenylacetylglutamine is then excreted in the urine, providing an alternative pathway for the removal of waste nitrogen from the body. drugbank.comfda.gov It is estimated that for every gram of sodium phenylbutyrate administered, between 0.12 and 0.15 grams of phenylacetylglutamine nitrogen are produced. tga.gov.audrugbank.com

Table 2: Pharmacokinetic Parameters of Sodium Phenylbutyrate and its Metabolites

| Compound | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) | Elimination Half-life (t1/2) |

|---|---|---|---|

| Phenylbutyrate | ~1 hour drugbank.com | 195-218 µg/mL drugbank.com | ~0.8 hours tga.gov.au |

| Phenylacetate | ~3.55 hours europa.eu | ~45.3 µg/mL europa.eu | ~1.3 hours europa.eu |

| Phenylacetylglutamine | ~3.23 hours europa.eu | ~62.8 µg/mL europa.eu | ~2.4 hours europa.eu |

Data based on a single oral dose of 5g of sodium phenylbutyrate in fasting normal adults.

Impact on Cellular Glutamine Homeostasis

The conversion of phenylacetate to phenylacetylglutamine directly impacts cellular glutamine levels. physiology.org By acting as a "glutamine trap," sodium phenylbutyrate effectively depletes intracellular glutamine stores. physiology.orgsodiumphenylbutyrate.com This is particularly significant in conditions where excess glutamine contributes to pathology, such as in urea cycle disorders where it can lead to elevated ammonia (B1221849) levels. tga.gov.ausodiumphenylbutyrate.com Studies have shown a dose-dependent decrease in plasma glutamine concentration following the administration of sodium phenylbutyrate. physiology.orgnih.gov This reduction in glutamine availability can have downstream effects on various metabolic processes, including protein synthesis. physiology.orgnih.gov

Modulation of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) Expression

Sodium phenylbutyrate has been found to modulate the expression of Pyruvate Dehydrogenase Kinase 4 (PDK4). mdpi.com PDK4 is an enzyme that inhibits the activity of the pyruvate dehydrogenase complex (PDC) by phosphorylating it. researchgate.net The PDC is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. researchgate.net

Research has shown that sodium phenylbutyrate can suppress the expression of PDK4. mdpi.com By inhibiting PDK4, sodium phenylbutyrate can lead to increased PDC activity, thereby enhancing mitochondrial respiration. mdpi.comresearchgate.net This effect is thought to be beneficial in conditions associated with mitochondrial dysfunction. mdpi.com It has been reported that phenylbutyrate inhibits the kinase activity of PDK1, PDK2, and PDK3, but not PDK4, suggesting a kinase-specific action. e-dmj.orgnih.gov However, other studies indicate that sodium phenylbutyrate can suppress the expression of PDK4, which is induced in certain pathological states. mdpi.com

Effects on Lipid Metabolism Pathways

Sodium phenylbutyrate, as an aromatic fatty acid, exerts a multifaceted influence on lipid metabolism through various molecular mechanisms. aacrjournals.org Its structural similarity to fatty acids allows it to be metabolized via pathways typically reserved for lipids, and it also modulates the activity of key regulatory proteins and transcription factors involved in lipid homeostasis.

The primary metabolic fate of sodium phenylbutyrate is β-oxidation, a core process of fatty acid degradation. drugbank.comwikipedia.orgnih.gov This conversion, occurring mainly in the liver and kidneys, transforms phenylbutyrate into its active metabolite, phenylacetate. drugbank.comwikipedia.orgfda.gov Research has identified specific enzymes within the fatty acid β-oxidation pathway that are responsible for this conversion. Notably, medium-chain acyl-CoA dehydrogenase (MCAD) has been identified as the key enzyme catalyzing the first step in phenylbutyrate oxidation. missouristate.edunih.gov Subsequent steps involve other mitochondrial enzymes that also participate in conventional fatty acid breakdown. nih.gov

Table 1: Enzymes Involved in the β-Oxidation of Sodium Phenylbutyrate This table is interactive. You can sort and filter the data.

| Step | Enzyme(s) | Role in Phenylbutyrate Metabolism | Source |

|---|---|---|---|

| 1. Dehydrogenation | Medium-chain acyl-CoA dehydrogenase (MCAD) | Catalyzes the initial conversion of phenylbutyryl-CoA. missouristate.edunih.gov | missouristate.edunih.gov |

| 2. Hydration | Short-chain enoyl-CoA hydratase, Long-chain enoyl-CoA hydratase, 3-methylglutaconyl-CoA hydratase | Catalyze the hydration step in the oxidation pathway. nih.gov | nih.gov |

| 3. Dehydrogenation | Short- and long-chain 3-hydroxyacyl-CoA dehydrogenase | Involved in the third step of the oxidation process. nih.gov | nih.gov |

| 4. Thiolysis | Long-chain 3-ketoacyl-CoA thiolase | Completes the oxidation to phenylacetyl-CoA. nih.gov | nih.gov |

Beyond its own metabolism, sodium phenylbutyrate influences lipid metabolic pathways by activating peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors central to lipid and glucose homeostasis. nih.gov Studies have demonstrated that it can induce both PPAR-alpha and PPAR-gamma. nih.gov The activation of PPAR-alpha is particularly relevant as this receptor is a primary regulator of fatty acid metabolism, and its stimulation by sodium phenylbutyrate is associated with an increase in fatty acid oxidation rates. nih.govsodiumphenylbutyrate.com Furthermore, the compound has been noted to increase the β-oxidation of very-long-chain fatty acids within peroxisomes. nih.gov

Sodium phenylbutyrate also impacts cholesterol metabolism. It has been shown to inhibit the cholesterol biosynthetic pathway and decrease cholesterol levels. nih.govresearchgate.netplos.org This effect appears to be mediated through its influence on the mevalonate pathway, a critical metabolic route for cholesterol production. plos.org Interestingly, research suggests that sodium phenylbutyrate affects the intermediate molecules of this pathway without necessarily altering the final cholesterol product in all contexts. plos.orgnih.gov

The compound's effects extend to the regulation of lipogenesis. By alleviating endoplasmic reticulum (ER) stress, sodium phenylbutyrate can inhibit the activation of sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov SREBP-1c is a major transcription factor that promotes the synthesis of fatty acids and triglycerides. nih.govplos.org Therefore, by downregulating SREBP-1c activity, sodium phenylbutyrate can effectively reduce lipogenesis. nih.gov In some cellular models, treatment with sodium phenylbutyrate has been observed to affect triglyceride metabolism and induce the accumulation of lipid droplets. nih.gov

Table 2: Summary of Sodium Phenylbutyrate's Effects on Lipid Metabolism Markers This table is interactive. You can sort and filter the data.

| Marker/Pathway | Observed Effect | Context/Model | Source |

|---|---|---|---|

| β-Oxidation | Increased | General metabolism, increased oxidation of very-long-chain fatty acids. nih.govsodiumphenylbutyrate.com | nih.govsodiumphenylbutyrate.com |

| PPAR-alpha | Activation | - | nih.gov |

| PPAR-gamma | Activation | - | nih.gov |

| Cholesterol Biosynthesis | Inhibition | Inhibition of the mevalonate pathway. nih.govresearchgate.net | nih.govresearchgate.net |

| Total Cholesterol | Decreased | Observed in neuronal cells. plos.org | plos.org |

| SREBP-1c | Inhibition | Mediated by reduction of endoplasmic reticulum stress. nih.gov | nih.gov |

| Triglyceride Metabolism | Altered | Observed in DU145 prostate cancer cells. nih.gov | nih.gov |

| Lipid Droplet Accumulation | Increased | Observed in DU145 prostate cancer cells. nih.gov | nih.gov |

Preclinical Research Models and Methodological Approaches for Sodium Phenylbutyrate Studies

In Vitro Cellular Systems for Mechanistic Elucidation

In vitro models provide a controlled environment to dissect the molecular and cellular effects of sodium phenylbutyrate. These systems are instrumental in identifying the direct targets of the compound and understanding its impact on specific cell types and pathways.

A wide array of established mammalian cell lines has been employed to study the effects of sodium phenylbutyrate. For instance, in the context of neuroinflammation, studies have utilized BV-2 microglial cells to demonstrate that sodium phenylbutyrate can suppress the production of pro-inflammatory molecules and reactive oxygen species (ROS). plos.org This anti-inflammatory and antioxidative activity is attributed to the inhibition of small G proteins like p21ras and p21rac. plos.orgnih.gov

In cancer research, various cell lines have been used to investigate the anti-proliferative and differentiation-inducing properties of sodium phenylbutyrate. Studies on human neuroblastoma cell lines have shown that the compound can inhibit growth. nih.gov Similarly, in models of malignant glioma, sodium phenylbutyrate has been observed to reduce cell proliferation, migration, and invasiveness. In myeloid leukemia cell lines, it has been shown to induce differentiation. nih.gov

The table below summarizes key findings from studies using diverse mammalian cell lines to investigate sodium phenylbutyrate.

Table 1: Effects of Sodium Phenylbutyrate in Various Mammalian Cell Lines| Cell Line Type | Specific Cell Line(s) | Key Findings |

|---|---|---|

| Glial Cells | BV-2 Microglia, Primary Mouse Microglia, Human Astroglia | Suppression of pro-inflammatory molecules and reactive oxygen species (ROS). plos.org |

| Cancer Cells | Neuroblastoma cell lines | Inhibition of cell proliferation. nih.gov |

| Malignant glioma cells (T98G) | Reduced proliferation, migration, and invasiveness; induction of differentiation. | |

| Myeloid leukemia cells (ML-1) | Induction of differentiation, G1 arrest. nih.gov |

| Epithelial Cells | Cystic fibrosis respiratory epithelial cells (IB3-1) | Restoration of chloride secretion. nih.gov |

Primary Cell Cultures (e.g., Patient-Derived Fibroblasts, Isolated Neurons, Astrocytes, Microglia)

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant system compared to immortalized cell lines. Research on primary acute myeloid leukemia cells has demonstrated that sodium phenylbutyrate can inhibit proliferation and induce apoptosis. nih.gov In these primary cultures, it was also observed to increase the expression of the monocytic marker CD14 in monocytic and myelomonocytic leukemias. nih.gov

The advent of iPSC technology has revolutionized disease modeling by allowing for the generation of patient-specific cell types. In the context of monocarboxylate transporter 8 (MCT8) deficiency, a rare genetic disorder affecting thyroid hormone transport in the brain, iPSC-derived brain microvascular endothelial-like cells (iBMECs) have been utilized. nih.gov Studies have shown that sodium phenylbutyrate can rescue the function of mutant MCT8 by stabilizing its protein expression in these cells. nih.gov Furthermore, it was found to upregulate an alternative thyroid hormone transporter, MCT10. nih.gov The ability of sodium butyrate (B1204436), a related compound, to promote the generation of iPSCs has also been noted, highlighting the role of such small molecules in cellular reprogramming. nih.gov

In Vivo Animal Models for Pathophysiological Investigation

Animal models are indispensable for understanding the complex pathophysiology of diseases and for evaluating the systemic effects of therapeutic agents like sodium phenylbutyrate.

Parkinson's Disease (PD): In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of PD, oral administration of sodium phenylbutyrate has been shown to protect dopaminergic neurons, normalize striatal neurotransmitters, and improve motor functions. nih.gov These protective effects are associated with the reduction of neuroinflammation and oxidative stress. plos.orgnih.gov Specifically, sodium phenylbutyrate was found to inhibit the activation of p21ras and p21rac in the substantia nigra of MPTP-treated mice. plos.orgnih.gov Furthermore, it has been shown to increase the expression of the DJ-1 protein, which is involved in protecting neurons from oxidative stress. nih.gov

Alzheimer's Disease (AD): In a transgenic mouse model of AD, administration of sodium phenylbutyrate reversed spatial learning and memory deficits. nih.gov This cognitive improvement was not associated with a change in beta-amyloid burden but was linked to a decrease in the phosphorylated form of tau. nih.gov The compound also restored brain histone acetylation levels and activated the transcription of synaptic plasticity markers. nih.gov

Amyotrophic Lateral Sclerosis (ALS): In the G93A transgenic mouse model of ALS, which expresses a mutant form of human superoxide (B77818) dismutase 1 (SOD1), sodium phenylbutyrate has been demonstrated to extend survival and improve clinical and neuropathological outcomes. nih.govelsevierpure.commdpi.com Its therapeutic effects in this model are attributed to the regulation of anti-apoptotic genes, such as Bcl-2, through the modulation of NF-κB signaling. nih.govelsevierpure.commdpi.com A combination of riluzole (B1680632) and sodium phenylbutyrate showed a synergistic effect in extending the survival of these mice. nih.gov

Huntington's Disease (HD): In the N171-82Q transgenic mouse model of HD, treatment with sodium phenylbutyrate after the onset of symptoms significantly extended survival and reduced brain atrophy. elsevierpure.comnih.gov The neuroprotective effects were associated with increased histone acetylation, upregulation of components of the ubiquitin-proteasomal pathway, and downregulation of caspases involved in apoptosis. elsevierpure.comnih.gov

The table below summarizes the key findings from in vivo studies of sodium phenylbutyrate in various neurodegenerative disease models.

Table 2: Effects of Sodium Phenylbutyrate in Animal Models of Neurodegenerative Disorders| Disease Model | Animal Model | Key Findings |

|---|---|---|

| Parkinson's Disease | MPTP-induced mouse model | Protected dopaminergic neurons, improved motor function, reduced neuroinflammation and oxidative stress. plos.orgnih.gov |

| Alzheimer's Disease | Transgenic mouse model | Reversed cognitive deficits, reduced tau pathology, restored histone acetylation. nih.gov |

| Amyotrophic Lateral Sclerosis | G93A transgenic mouse model | Extended survival, improved clinical phenotype, regulated anti-apoptotic genes. nih.govelsevierpure.commdpi.com |

| Huntington's Disease | N171-82Q transgenic mouse model | Extended survival, attenuated brain atrophy, increased histone acetylation. elsevierpure.comnih.gov |

Models of Ischemia/Reperfusion Injury (Cerebral, Myocardial)

Cerebral Ischemia/Reperfusion: In a neonatal rat model of hypoxic-ischemic brain injury, sodium phenylbutyrate demonstrated neuroprotective effects by attenuating endoplasmic reticulum (ER) stress. frontiersin.org Pretreatment with the compound was found to decrease neuronal injury. frontiersin.org

Myocardial Ischemia/Reperfusion: In a mouse model of myocardial ischemia/reperfusion injury, administration of sodium phenylbutyrate reduced the unfolded protein response (UPR), apoptosis, and infarct size, while preserving cardiac function. nih.gov These findings suggest that sodium phenylbutyrate's ability to act as a chemical chaperone and reduce ER stress is a key mechanism in protecting against ischemia/reperfusion-related tissue damage. nih.gov

Experimental Models of Inflammatory and Metabolic Disorders (e.g., Colitis, Acute Lung Injury, Diabetes)

Preclinical research has extensively utilized various animal models to investigate the therapeutic potential of sodium phenylbutyrate in inflammatory and metabolic conditions. These models are crucial for understanding the compound's mechanisms of action and its effects on disease pathology.

In the context of inflammatory bowel disease, the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a standard and widely used model. Studies have shown that administration of sodium phenylbutyrate to mice with DSS-induced colitis can suppress the development of the disease. Key findings from these studies indicate that sodium phenylbutyrate treatment leads to a higher survival rate, improved pathological indices of colitis, and inhibition of the production of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6. Furthermore, it has been observed that sodium phenylbutyrate treatment can inhibit the shortening of the colon, a characteristic feature of DSS-induced colitis. The anti-inflammatory effects of sodium phenylbutyrate in this model are attributed to its ability to suppress the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response.

For studying acute lung injury (ALI), the lipopolysaccharide (LPS)-induced ALI mouse model is a common experimental approach. Research using this model has demonstrated that sodium phenylbutyrate can mitigate lung tissue damage, reduce inflammatory markers, and alleviate endothelial pyroptosis, a form of programmed cell death. The protective effects of sodium phenylbutyrate in ALI are linked to its role as a histone deacetylase inhibitor and its ability to reduce oxidative stress. Specifically, it has been shown to modulate the PARK7-dependent cytochrome c-caspase9-caspase3-GSDME pathway, thereby protecting against endothelial cell injury.

In the realm of metabolic disorders, particularly diabetes, both animal models and human studies have been employed to evaluate the efficacy of sodium phenylbutyrate. It has been investigated for its capacity to reduce endoplasmic reticulum (ER) stress, which is implicated in lipid-induced insulin (B600854) resistance and β-cell dysfunction. Studies in obese, non-diabetic individuals have shown that pretreatment with sodium phenylbutyrate can ameliorate the reduction in insulin sensitivity caused by lipid infusion. Furthermore, it has been found to prevent lipid-induced β-cell dysfunction. In a mouse model of type 2 diabetes and obesity, sodium phenylbutyrate treatment was shown to reduce hyperglycemia and islet amyloid deposition.

| Disorder | Experimental Model | Key Findings with Sodium Phenylbutyrate Treatment | Reported Mechanisms of Action |

|---|---|---|---|

| Colitis | Dextran Sulfate Sodium (DSS)-induced colitis in mice | Increased survival, improved pathological scores, reduced colon shortening, decreased pro-inflammatory cytokines (IL-1β, IL-6). | Suppression of Nuclear Factor-κB (NF-κB) activation. |

| Acute Lung Injury (ALI) | Lipopolysaccharide (LPS)-induced ALI in mice | Mitigated lung tissue damage, reduced inflammatory markers, alleviated endothelial pyroptosis. | Histone deacetylase inhibition, reduction of oxidative stress, modulation of the PARK7-cytochrome c-caspase9-caspase3-GSDME pathway. |

| Diabetes/Insulin Resistance | Lipid infusion in overweight/obese humans; Avy hIAPP mouse model | Ameliorated lipid-induced insulin resistance and β-cell dysfunction; reduced hyperglycemia and islet amyloid deposition. | Reduction of Endoplasmic Reticulum (ER) stress. |

Drosophila Models for Life Span and Neuroprotection Studies

The fruit fly, Drosophila melanogaster, has emerged as a valuable model organism for investigating the effects of sodium phenylbutyrate on aging and neuroprotection. Studies have

Advanced Molecular and Cellular Research Methodologies

Advanced Imaging and Microscopy Techniques for Subcellular Events

Advanced imaging and microscopy techniques are pivotal in elucidating the subcellular mechanisms of sodium phenylbutyrate. These methods allow researchers to visualize the drug's effects on cellular architecture, protein localization, and organelle dynamics with high resolution. nih.gov Techniques such as confocal microscopy, super-resolution microscopy (e.g., STED, STORM/PALM, SIM), and atomic force microscopy provide unprecedented insights into the molecular events modulated by sodium phenylbutyrate. nih.govnih.gov

One key application of these techniques is in studying the role of sodium phenylbutyrate as a chemical chaperone, particularly in diseases associated with protein misfolding and endoplasmic reticulum (ER) stress. For instance, in preclinical models of glaucoma, atomic force microscopy has been utilized to reveal that abnormal extracellular matrix (ECM) deposition contributes to the stiffness of the trabecular meshwork, a critical tissue in regulating intraocular pressure. nih.gov Studies have shown that sodium phenylbutyrate can degrade this existing abnormal ECM. nih.gov Advanced imaging can visualize the reduction in ECM components and the restoration of normal cellular morphology in trabecular meshwork cells following treatment.

Furthermore, these imaging modalities are used to track the subcellular localization of proteins implicated in disease pathogenesis and how their distribution is altered by sodium phenylbutyrate. For example, fluorescently tagged proteins can be monitored to observe whether sodium phenylbutyrate facilitates their correct folding and transport from the ER to their designated cellular compartments, thereby alleviating ER stress. nih.gov This direct visualization of subcellular events is crucial for confirming the compound's mechanism of action at a cellular level.

Gene Knockdown/Overexpression and Mutagenesis Studies (e.g., siRNA, dominant-negative mutants)

To dissect the specific molecular pathways through which sodium phenylbutyrate exerts its effects, researchers employ techniques that manipulate gene expression, such as gene knockdown, overexpression, and mutagenesis. These approaches are fundamental in identifying the necessary proteins and pathways for the drug's therapeutic action.

Gene Knockdown: Small interfering RNA (siRNA) is a common tool used to transiently silence the expression of a specific gene. By knocking down a target gene, researchers can determine if its protein product is essential for the observed effects of sodium phenylbutyrate. For example, studies on cerebral ischemia/reperfusion injury demonstrated that pretreatment with sodium phenylbutyrate upregulated the DJ-1 protein, an endogenous antioxidant. The neuroprotective effects of the drug, including improved cell viability and mitochondrial function, were abolished when DJ-1 was knocked down using siRNA, indicating that DJ-1 is a critical mediator of sodium phenylbutyrate's action in this context. nih.gov Similarly, the ability of sodium phenylbutyrate to induce the synthesis of neurotrophins like BDNF and NT-3 in astrocytes was shown to be dependent on the transcription factor CREB, as siRNA knockdown of CREB abrogated this effect. nih.gov

Overexpression and Mutagenesis: In contrast to knockdown, overexpressing a gene can determine if increasing its protein product can mimic or enhance the effects of sodium phenylbutyrate. Mutagenesis, including the use of dominant-negative mutants, helps to study the function of a specific protein domain. A dominant-negative mutant is an altered protein that interferes with the function of the normal, co-expressed protein. In studies of neuroinflammation, the role of small G proteins like p21ras was investigated. The anti-inflammatory and antioxidant effects of sodium phenylbutyrate were linked to its ability to inhibit p21ras activation. plos.org This was confirmed using both siRNA to knock down p21ras and a constitutively active mutant (RasV12) to show that activation of p21ras alone is sufficient to induce inflammatory pathways that are inhibited by sodium phenylbutyrate. plos.org

These genetic manipulation techniques are indispensable for validating drug targets and clarifying the hierarchical organization of the signaling pathways modulated by sodium phenylbutyrate.

Table 1: Examples of Gene Manipulation Studies in Sodium Phenylbutyrate Research

| Gene Target | Technique Used | Model System | Key Finding | Reference |

|---|---|---|---|---|

| DJ-1 | siRNA Knockdown | Cell and animal models of cerebral ischemia/reperfusion | DJ-1 is required for the neuroprotective and mitochondrial-preserving effects of sodium phenylbutyrate. | nih.gov |

| CREB (cAMP-response element-binding protein) | siRNA Knockdown | Primary mouse astrocytes | CREB is essential for sodium phenylbutyrate-induced expression of neurotrophins BDNF and NT-3. | nih.gov |

| p21ras | siRNA Knockdown & Dominant-Active Mutant (RasV12) | Mouse microglial cells | Sodium phenylbutyrate exerts anti-inflammatory effects by inhibiting the p21ras signaling pathway. | plos.org |

| CHOP (C/EBP homologous protein) | siRNA Knockdown | Human kidney (HK-2) cells | 4-Phenylbutyrate (related compound) reduces ER stress-induced apoptosis by repressing CHOP. | plos.org |

Electrophoretic Mobility Shift Assays (EMSA) for Transcription Factor Activity

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-DNA interactions in vitro. wikipedia.org It is particularly valuable in sodium phenylbutyrate research for determining how the compound affects the activity of transcription factors, which are proteins that bind to specific DNA sequences to control gene expression. As a histone deacetylase (HDAC) inhibitor, sodium phenylbutyrate is known to alter the transcriptional landscape of cells, and EMSA is a key tool for investigating these changes. patsnap.comresearchgate.net

The principle of EMSA is based on the fact that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment, resulting in a "shifted" band. springernature.com The specificity of this interaction can be confirmed through competition assays using unlabeled DNA probes. wikipedia.org

A primary transcription factor investigated in the context of sodium phenylbutyrate's mechanism is Nuclear Factor-kappaB (NF-κB). NF-κB is a critical regulator of inflammation, immunity, and cell survival. nih.gov In preclinical models of amyotrophic lateral sclerosis (ALS), treatment with sodium phenylbutyrate was found to induce the expression of the anti-apoptotic protein bcl-2. nih.gov Further investigation showed that this induction was dependent on NF-κB, as mutation of the NF-κB binding site in the bcl-2 promoter blocked the effect. nih.gov EMSA would be the standard method used in such a study to directly demonstrate that sodium phenylbutyrate treatment leads to increased binding of NF-κB proteins to the bcl-2 promoter sequence. Similarly, in studies of neuroinflammation, sodium phenylbutyrate was shown to suppress the activation of NF-κB, which would be verified by a decrease in the shifted band corresponding to the NF-κB-DNA complex on an EMSA gel. nih.gov

By using EMSA, researchers can directly assess the impact of sodium phenylbutyrate on the DNA-binding activity of specific transcription factors, providing a mechanistic link between the drug's action as an HDAC inhibitor and its effects on the expression of target genes.

Table 2: Transcription Factors Studied by EMSA in Sodium Phenylbutyrate Research

| Transcription Factor | Disease Context/Model | Observed Effect of Sodium Phenylbutyrate | Reference |

|---|---|---|---|

| NF-κB (Nuclear Factor-kappaB) | Amyotrophic Lateral Sclerosis (ALS) | Increases NF-κB p50 binding to the bcl-2 promoter, transactivating anti-apoptotic gene expression. | nih.gov |

| NF-κB (Nuclear Factor-kappaB) | Neuroinflammation | Suppresses the activation and subsequent DNA binding of NF-κB. | nih.gov |

| NF-κB (Nuclear Factor-kappaB) | Bovine Mastitis (MAC-T Cells) | Inhibits lipoteichoic acid-induced NF-κB activation and DNA binding. | nih.gov |

Synergistic Interactions and Comparative Mechanistic Insights

Synergistic Effects with Complementary Therapeutic Agents in Preclinical Studies

Preclinical investigations have explored the synergistic potential of sodium phenylbutyrate in combination with a variety of other therapeutic agents, revealing enhanced efficacy in diverse disease models.

The combination of sodium phenylbutyrate and taurursodiol (also known as TUDCA or TURSO) has been investigated, particularly in the context of neurodegenerative diseases. The therapeutic rationale for this combination is based on their complementary mechanisms for mitigating cellular stress. Sodium phenylbutyrate is known to act as a chemical chaperone, aiding in the proper folding of proteins and reducing endoplasmic reticulum (ER) stress. nih.gov Taurursodiol is also recognized for its ability to protect against cell death by reducing ER stress and mitochondrial dysfunction.

Preclinical studies have suggested that this combination may offer synergistic benefits in protecting neurons from severe oxidative stress. The co-administration of these two agents is hypothesized to simultaneously target multiple cellular pathways implicated in neurodegeneration, thereby providing a more robust therapeutic effect than either agent alone. plos.orgnih.gov This dual approach aims to reduce neuronal death and slow disease progression in conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. plos.orgnih.govnih.gov

Preclinical studies have demonstrated a significant synergistic interaction between sodium phenylbutyrate and retinoids, such as 13-cis-retinoic acid, in cancer models. In human prostate cancer cells, the combination of phenylbutyrate and 13-cis-retinoic acid resulted in a greatly enhanced inhibition of tumor cell growth, exceeding 90% in some cases, when compared to the effects of either agent used alone. researchgate.net This combination has also been shown to restore sensitivity to other chemotherapeutic agents like doxorubicin (B1662922) in resistant prostate cancer cell lines. researchgate.net

Furthermore, as a histone deacetylase (HDAC) inhibitor, sodium phenylbutyrate can enhance the cellular response to retinoids. In human breast cancer cell lines, HDAC inhibitors have been observed to augment the therapeutic effects of retinoids, suggesting a cooperative mechanism in regulating gene expression related to cell growth and differentiation. nih.gov

The combination of sodium phenylbutyrate with DNA methyltransferase inhibitors, such as 5-azacytidine, is founded on the principle of dual epigenetic modulation. Preclinical data indicate that inhibiting both histone deacetylation (by sodium phenylbutyrate) and DNA methylation (by 5-azacytidine) can lead to a more robust re-expression of epigenetically silenced genes, including critical tumor suppressor genes. nih.gov

This synergistic approach has been explored in various cancer models. For instance, in Ewing sarcoma cells, phenylbutyrate has been shown to enhance the antineoplastic action of 5-aza-2′-deoxycytidine (a derivative of 5-azacytidine). researchgate.net The rationale is that by creating a more open chromatin structure through histone acetylation, sodium phenylbutyrate facilitates the access of DNA methyltransferase inhibitors to DNA, thereby enhancing their demethylating activity and reactivating gene expression. While this combination has shown promise in preclinical models and has been investigated in early-phase clinical trials for solid tumors and hematologic malignancies, the clinical response in solid tumors has been limited. nih.govalliedacademies.orgoncotarget.com

Sodium phenylbutyrate has been shown to potentiate the anti-proliferative effects of several conventional chemotherapeutic agents in preclinical cancer models, particularly in non-small-cell lung cancer (NSCLC). A key mechanism underlying this synergy is the ability of sodium phenylbutyrate, as an HDAC inhibitor, to sensitize cancer cells to the cytotoxic effects of these drugs.

In studies involving NSCLC cell lines (A549, Calu1, and H1650), the combination of sodium phenylbutyrate with cisplatin, erlotinib, or gefitinib (B1684475) resulted in a synergistic anti-proliferative effect. This suggests that sodium phenylbutyrate can help overcome resistance to these widely used anticancer drugs. The degree of synergism was observed to be highest in the A549 cell line.

Below is a data table summarizing the synergistic effects of sodium phenylbutyrate in combination with these chemotherapeutic agents on NSCLC cell lines.

| Cell Line | Chemotherapeutic Agent | Sodium Phenylbutyrate Concentration | Synergy Value (R) | P-value |

|---|---|---|---|---|

| A549 | Cisplatin | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

| A549 | Erlotinib | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

| A549 | Gefitinib | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

| Calu1 | Cisplatin | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

| Calu1 | Erlotinib | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

| Calu1 | Gefitinib | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

| H1650 | Cisplatin | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

| H1650 | Erlotinib | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

| H1650 | Gefitinib | 0.5x IC50, IC50, 2x IC50 | >1.6 | <0.05 |

While dichloroacetate (B87207) has been investigated in combination with other chemotherapeutic agents to target cancer metabolism, preclinical studies specifically evaluating its synergistic effects with sodium phenylbutyrate are not extensively documented in the available literature. plos.orgnih.gov

Comparative Analysis with Related Short-Chain Fatty Acids and Metabolites

To fully appreciate the therapeutic potential of sodium phenylbutyrate, it is essential to distinguish its mechanistic actions from those of structurally related compounds, particularly sodium butyrate (B1204436).

Both sodium phenylbutyrate and sodium butyrate are short-chain fatty acids and are known to be histone deacetylase (HDAC) inhibitors. researchgate.net However, there are key differences in their mechanisms of action, metabolic fate, and spectrum of activity.

HDAC Inhibition Profile: While both compounds inhibit Class I and II HDACs, they exhibit different inhibitory profiles. For instance, in cardiomyocytes, both sodium phenylbutyrate and sodium butyrate strongly inhibit Class I HDACs (HDAC2 and 8) but have weak or no significant inhibitory effects on Class IIa HDACs (HDAC4 and 7). This is in contrast to other HDAC inhibitors like valproic acid and trichostatin A, which inhibit both classes more broadly.

Metabolism and Active Metabolites: Sodium phenylbutyrate is a prodrug that is metabolized in the body to phenylacetate (B1230308). Phenylacetate is itself an active metabolite with distinct biological activities. This is a crucial distinguishing feature from sodium butyrate, which does not undergo such a conversion. The presence of the phenyl group in sodium phenylbutyrate and its metabolite, phenylacetate, contributes to different pharmacokinetic and pharmacodynamic properties compared to the straight-chain butyrate.

Chemical Chaperone Activity: Sodium phenylbutyrate is recognized for its role as a chemical chaperone, which is the ability to stabilize misfolded proteins and alleviate endoplasmic reticulum (ER) stress. nih.gov This activity has been demonstrated in models of cystic fibrosis and certain genetic forms of glaucoma. nih.gov While sodium butyrate also has cellular protective effects, the chemical chaperone activity is a more prominently cited mechanism for sodium phenylbutyrate, likely influenced by its aromatic structure.

Metabolic Effects: In the context of urea (B33335) cycle disorders, sodium phenylbutyrate provides an alternative pathway for nitrogen excretion through the conjugation of its metabolite, phenylacetate, with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine. Sodium butyrate does not serve this function.

Independent Biological Activity of the Phenylacetylglutamine Metabolite

Phenylacetylglutamine (PAGln), the primary metabolite of sodium phenylbutyrate, is not merely an inert end-product of nitrogen scavenging. Emerging research has illuminated its distinct and independent biological activities, which are separate from the histone deacetylase (HDAC) inhibitory effects of its precursor. PAGln's actions are multifaceted, influencing cellular processes implicated in cardiovascular disease and cancer, primarily through interactions with cell surface receptors and signaling cascades.

Following its formation from the conjugation of phenylacetate and glutamine, PAGln is recognized as a gut microbiota-derived metabolite that can exert significant systemic effects. nih.govnih.gov Unlike sodium phenylbutyrate and its immediate metabolite phenylacetate, which are known to modulate gene expression through HDAC inhibition, PAGln's mechanisms of action are largely centered on cell signaling pathways initiated at the cell membrane. nih.govnih.gov

A substantial body of evidence now points to the independent biological activities of PAGln, particularly in the realms of cardiovascular health and oncology. These activities are mediated by specific molecular interactions that are distinct from the epigenetic modifications associated with sodium phenylbutyrate.

Cardiovascular Effects:

A primary area of PAGln's independent activity is its role in cardiovascular function, specifically in platelet activation and thrombosis. nih.govnih.gov Research has demonstrated that PAGln can enhance platelet responsiveness to various agonists, thereby increasing the potential for blood clot formation. nih.gov This prothrombotic effect is mediated through its interaction with adrenergic receptors on the platelet surface.

Mechanistic studies have revealed that PAGln acts as a ligand for α2A, α2B, and β2-adrenergic receptors. nih.gov By binding to these G-protein coupled receptors, PAGln can potentiate intracellular signaling cascades that lead to increased platelet activation and aggregation. This interaction with adrenergic receptors represents a key mechanistic distinction from the HDAC-inhibiting properties of sodium phenylbutyrate.

Furthermore, elevated plasma levels of PAGln have been clinically associated with an increased risk of major adverse cardiovascular events, including heart attack and stroke. nih.gov This correlation underscores the clinical significance of PAGln's independent biological activity in the pathophysiology of cardiovascular disease.

Anti-Cancer Activity:

In the context of oncology, PAGln has been shown to possess anti-tumor properties, particularly in prostate cancer. researchgate.net Its mechanism of action in this setting is also independent of HDAC inhibition and instead involves the modulation of a critical developmental signaling pathway.

Research indicates that PAGln can inhibit the proliferation, migration, and invasion of prostate cancer cells by suppressing the Wnt/β-catenin signaling pathway. researchgate.net This pathway is frequently dysregulated in various cancers and plays a crucial role in tumor progression. PAGln's inhibitory effect is achieved by promoting the phosphorylation of β-catenin, a key effector of the Wnt pathway. researchgate.net Phosphorylation marks β-catenin for degradation, preventing its translocation to the nucleus where it would otherwise activate the transcription of genes involved in cell proliferation and survival.

Nitrogen Scavenging:

A well-established biological function of PAGln is its role as a vehicle for the excretion of waste nitrogen. ixcela.com This process is central to the therapeutic use of sodium phenylbutyrate in urea cycle disorders. Phenylacetate, derived from the β-oxidation of phenylbutyrate, conjugates with glutamine to form PAGln, which is then readily excreted in the urine. nih.govixcela.com Each molecule of PAGln effectively removes two atoms of nitrogen from the body, providing an alternative pathway for nitrogen disposal when the urea cycle is impaired. nih.gov

While this function is a direct consequence of sodium phenylbutyrate administration, the formation and excretion of PAGln is a distinct biological process that highlights its role as a key molecule in nitrogen homeostasis in this therapeutic context.

Table 1: Independent Biological Activities of Phenylacetylglutamine

| Biological Activity | Molecular Mechanism | Affected Cellular Processes |

|---|---|---|

| Cardiovascular Effects | Interaction with α2A, α2B, and β2-adrenergic receptors | Platelet activation, thrombosis |

| Anti-Cancer Activity | Suppression of the Wnt/β-catenin signaling pathway | Inhibition of cancer cell proliferation, migration, and invasion |

| Nitrogen Scavenging | Conjugation of phenylacetate with glutamine and subsequent urinary excretion | Removal of waste nitrogen |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sodium phenylbutyrate |

| Phenylacetylglutamine |

| Phenylacetate |

| Glutamine |

| β-catenin |

| Trichostatin A |

| Valproic acid |

Future Directions and Uncharted Avenues in Sodium Phenylbutyrate Basic Research

Identification of Novel Upstream Regulators and Downstream Effectors

A primary mechanism of sodium phenylbutyrate is its role as a histone deacetylase (HDAC) inhibitor, which leads to a more open chromatin structure and altered gene transcription. patsnap.com This activity influences the expression of a wide array of genes, positioning HDACs as key upstream regulators of NaPB's effects. nih.gov Future research will likely focus on identifying specific HDAC isoforms that are most sensitive to NaPB and the transcription factors that are subsequently activated or repressed.

The downstream effects of NaPB are extensive and include the modulation of cellular stress responses and the promotion of neurotrophic factors that support neuronal survival. patsnap.com For instance, in the context of neurodegenerative diseases, NaPB is being investigated for its potential to protect neurons. researchgate.net A key downstream effector is the DJ-1 protein, which is upregulated by sodium phenylbutyrate and plays a role in protecting cells from oxidative stress. openpr.comresearchgate.net Furthermore, NaPB can suppress the activation of NF-κB, a key player in inflammatory responses, and inhibit the production of reactive oxygen species (ROS) in glial cells. plos.orgnih.gov

In its capacity as an ammonia (B1221849) scavenger, NaPB is metabolized to phenylacetate (B1230308), which then conjugates with glutamine to form phenylacetylglutamine (B1677654). patsnap.comdrugbank.com This compound is then excreted in the urine, providing an alternative pathway for nitrogen disposal. wikipedia.orgnih.gov

| Upstream Regulators | Downstream Effectors | Mechanism of Action |

| Histone Deacetylases (HDACs) | Altered Gene Expression | Inhibition of HDACs leads to a more relaxed chromatin structure, enhancing gene transcription. patsnap.comnih.gov |

| Not Applicable | Phenylacetylglutamine | NaPB is converted to phenylacetate, which conjugates with glutamine for excretion, reducing ammonia levels. patsnap.comdrugbank.com |

| Cellular Stress Pathways | Neurotrophic Factors | Modulation of cellular stress responses promotes the expression of factors that support neuronal survival. patsnap.com |

| Inflammatory Stimuli | NF-κB, Reactive Oxygen Species (ROS) | Suppression of NF-κB activation and inhibition of ROS production in glial cells. plos.orgnih.gov |

| Not Applicable | DJ-1 Protein | Upregulation of the DJ-1 protein, which has protective effects against oxidative stress. openpr.comresearchgate.net |

Elucidation of Cell-Type Specific and Context-Dependent Mechanisms of Action

The effects of sodium phenylbutyrate can vary significantly depending on the cell type and the specific pathological context. For example, in airway epithelial cells, NaPB has shown the ability to upregulate the expression of the epithelial sodium channel (ENaC), suggesting a role in regulating ion transport in the colon. nih.gov In contrast, in adipocytes, NaPB has been shown to relieve mitochondrial stress by reducing mitochondrial respiration. nih.gov

In the context of cancer, NaPB is being explored as a differentiation-inducing agent in malignant glioma and acute myeloid leukemia. wikipedia.org Its ability to sensitize glioblastoma cells to ionizing radiation highlights a context-dependent therapeutic potential. nih.gov The neuroprotective effects of NaPB are also context-dependent, with studies showing its potential to delay disease progression in animal models of amyotrophic lateral sclerosis (ALS) by targeting specific neurotoxic molecular mechanisms. nih.gov

The following table summarizes some of the observed cell-type specific and context-dependent effects of NaPB:

| Cell Type/Context | Observed Effect | Potential Implication |

| Airway Epithelial Cells | Upregulation of ENaC expression and sodium absorption. nih.gov | Regulation of colonic ion transport. |

| Adipocytes | Relief of mitochondrial stress through reduced respiration. nih.gov | Management of metabolic stress in fat cells. |

| Malignant Glioma/Acute Myeloid Leukemia | Induction of cell differentiation. wikipedia.org | Potential anti-cancer therapy. |

| Glioblastoma Cells | Sensitization to ionizing radiation. nih.gov | Enhancement of radiation therapy efficacy. |

| Neuronal Cells (in ALS models) | Delayed disease progression and regulation of anti-apoptotic genes. nih.govsodiumphenylbutyrate.com | Neuroprotective therapy for ALS. |

Integration of Multi-Omics Data for Systems-Level Understanding of NaPB Biology

A systems-level understanding of sodium phenylbutyrate's biological effects can be achieved through the integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This approach allows for a comprehensive view of the molecular and cellular mechanisms influenced by NaPB. researchgate.net For instance, a multi-omics study on a rare genetic disorder revealed that phenylbutyrate treatment led to a significant decrease in intracellular 2-ketoglutarate and 2-hydroxyglutarate, along with changes in the mRNA levels of key metabolic enzymes. nih.gov

The integration of such diverse datasets presents challenges due to their complexity and heterogeneity. mdpi.com However, advanced computational methods and tools, such as the mixOmics R package, can help in analyzing and integrating this data to reveal interactions between different omics layers. youtube.com Future research in this area will likely involve creating interactive web applications for multi-omics data exploration and applying machine learning and bioinformatics pipelines to identify molecular signatures and mechanisms related to NaPB's therapeutic effects. mdpi.com

Development of Advanced Preclinical Models for Complex Disease Pathophysiology

The development of more sophisticated preclinical models is crucial for investigating the therapeutic potential of sodium phenylbutyrate in complex diseases. Current research has utilized various in vivo and in vitro models. For instance, mouse models of Parkinson's disease have been used to demonstrate NaPB's ability to protect dopaminergic neurons. wikipedia.org In the context of cystic fibrosis, NaPB has been shown to act as a chemical chaperone, stabilizing mutant CFTR protein and allowing it to reach the cell surface in in vitro models. wikipedia.orgsemanticscholar.org

Future research will likely involve the use of more complex models that better replicate human disease pathophysiology. This could include the use of human-derived organoids or "disease-in-a-dish" models to study the effects of NaPB in a more patient-relevant context. Additionally, the development of transgenic animal models that more accurately reflect the genetic and molecular complexities of human diseases will be essential for validating the therapeutic efficacy of NaPB and its analogues.

Exploration of Interorganellar Communication Modulated by Sodium Phenylbutyrate

Recent research has highlighted the importance of communication between organelles, such as the endoplasmic reticulum (ER) and mitochondria, in maintaining cellular homeostasis. frontiersin.org These contact sites, known as mitochondria-associated membranes (MAMs), are crucial for processes like calcium homeostasis and lipid metabolism. nih.gov Disruptions in ER-mitochondria signaling have been implicated in neurodegenerative diseases like frontotemporal dementia and ALS. frontiersin.org

Sodium phenylbutyrate is known to reduce ER stress, a condition that can impact the communication between the ER and mitochondria. nih.govopenpr.com Studies have shown that NaPB can relieve mitochondrial stress in adipocytes, suggesting a potential role in modulating interorganellar communication. nih.gov The tethering of these two organelles is partly dependent on the interaction between the ER protein VAPB and the mitochondrial protein PTPIP51. nih.govfrontiersin.org Future research could explore whether NaPB directly or indirectly influences the VAPB-PTPIP51 tether and other components of MAMs, thereby restoring normal interorganellar communication in disease states.

Rational Design of Next-Generation Analogues Based on Mechanistic Insights

A deeper understanding of sodium phenylbutyrate's mechanisms of action will enable the rational design of next-generation analogues with improved therapeutic properties. As an HDAC inhibitor, there is potential to develop analogues with greater specificity for certain HDAC isoforms, which could lead to enhanced efficacy and reduced off-target effects. nih.gov One such novel phenylbutyrate-based histone deacetylase inhibitor, OSH-HDAC42, has already shown efficacy in human hepatocellular carcinoma animal models. sodiumphenylbutyrate.com

Furthermore, the notoriously unpleasant taste and odor of sodium phenylbutyrate can affect patient compliance. researchgate.net The development of new formulations, such as taste-masked granules, has already improved the quality of life for patients. researchgate.net Future drug design could focus on creating prodrugs or analogues that are more palatable and have improved pharmacokinetic profiles.

Q & A

Q. What are the primary mechanisms of action of sodium phenylbutyrate as a histone deacetylase (HDAC) inhibitor, and how can these be experimentally validated?

Sodium phenylbutyrate inhibits HDACs, leading to chromatin remodeling and transcriptional activation of silenced genes. To validate this, researchers can:

- Perform in vitro HDAC activity assays using fluorogenic substrates (e.g., acetylated lysine derivatives) and compare inhibition rates against controls .

- Use Western blotting to measure histone H3/H4 acetylation levels in treated vs. untreated cell lines .

- Conduct RNA sequencing to identify upregulated tumor suppressor genes (e.g., p21) in cancer models .

Q. What standardized analytical methods are recommended for assessing sodium phenylbutyrate purity and impurity profiles?

The U.S. Pharmacopeia (USP) outlines methods for quality control:

- HPLC Analysis : Use a C18 column with UV detection (210 nm), mobile phase of 0.1% phosphoric acid and acetonitrile (70:30), and flow rate of 0.9 mL/min. Peaks for phenylbutyrate and related compounds (A, B, C) should resolve with ≥3.0 resolution .

- Impurity Limits : Total impurities must not exceed 0.1% (Table 2, USP guidelines) .

- Water Content : Determine via Karl Fischer titration (Method Ia), requiring ≤1.0% moisture .

Q. How should researchers design pharmacokinetic studies for sodium phenylbutyrate in preclinical models?

- Dosing : Administer 5 g/day (human equivalent dose) to rodents, adjusting for metabolic scaling. Measure plasma phenylbutyrate and metabolites (phenylacetate, phenylacetylglutamine) via LC-MS/MS .

- Sampling : Collect blood at 0.5, 1, 2, 4, and 8 hours post-dose to capture Cmax (~1 hour) and AUC .

- Food Effect : Compare fasting vs. fed cohorts to assess absorption variability .

Advanced Research Questions

Q. How can contradictory findings on sodium phenylbutyrate’s efficacy in cancer models be systematically addressed?

- Meta-Analysis : Aggregate data from studies on HDAC inhibition across cancer types (e.g., glioblastoma vs. breast cancer) to identify context-dependent effects .

- Mechanistic Overlap : Evaluate confounding variables like tumor microenvironment (e.g., hypoxia) or co-administered therapies (e.g., p53 gene therapy) that may enhance or diminish efficacy .

- Dose Optimization : Conduct dose-response studies to differentiate pro-apoptotic vs. cytostatic effects, using transcriptomic profiling to map thresholds .

Q. What experimental strategies are effective in resolving sodium phenylbutyrate’s limited bioavailability in neurological disorders?

- Formulation Optimization : Develop lipid-based nanoparticles or prodrugs (e.g., glycerol phenylbutyrate) to enhance blood-brain barrier penetration. Validate via in vivo imaging in ALS or SMA rodent models .

- Combination Therapy : Co-administer with autophagy inducers (e.g., rapamycin) to amplify neuroprotective effects. Monitor autophagy markers (LC3-II, p62) in motor neurons .

- Pharmacodynamic Biomarkers : Measure CSF glutamine levels (<1,000 µmol/L) to correlate drug exposure with ammonia-scavenging efficacy .

Q. How can multi-omics approaches elucidate sodium phenylbutyrate’s role in urea cycle disorder (UCD) management?

- Metabolomics : Profile plasma ammonia, arginine, and branched-chain amino acids pre/post-treatment using targeted MS. Correlate with phenylacetylglutamine excretion .

- Proteomics : Identify hepatic proteins modulated by phenylbutyrate (e.g., N-acetylglutamate synthase) via SILAC labeling and mass spectrometry .

- Microbiome Analysis : Assess gut microbiota shifts (e.g., Bifidobacterium spp.) linked to phenylbutyrate metabolism using 16S rRNA sequencing .

Q. What statistical considerations are critical when analyzing sodium phenylbutyrate’s dose-dependent toxicity in long-term studies?

- Nonlinear Modeling : Use mixed-effects models to account for intersubject variability in phenylbutyrate clearance rates .

- Survival Analysis : Apply Kaplan-Meier curves and Cox regression to compare toxicity endpoints (e.g., hepatotoxicity) between low-dose (50 mg/kg) and high-dose (200 mg/kg) cohorts .

- Threshold Identification : Calculate benchmark doses (BMD) via PROAST software for regulatory safety assessments .

Methodological Best Practices

Q. How should crossover clinical trials comparing sodium phenylbutyrate and glycerol phenylbutyrate be structured?

- Randomization : Assign patients to receive sodium phenylbutyrate (baseline dose) or glycerol phenylbutyrate (equimolar phenylbutyrate) for 14 days, followed by a washout period and crossover .

- Outcome Metrics : Primary endpoints include 24-hour ammonia AUC and glutamine levels; secondary endpoints assess tolerability (e.g., nausea incidence) .

- Blinding : Use double-blind protocols with placebo-matched formulations to minimize bias .

Q. What in vitro models best recapitulate sodium phenylbutyrate’s dual role as a chemical chaperone and HDAC inhibitor?

- Cystic Fibrosis : Use ΔF508-CFTR bronchial epithelial cells (e.g., CFBE41o-) to measure rescue of mutant CFTR trafficking via immunofluorescence and Ussing chamber assays .

- Neurodegeneration : Differentiate iPSCs into motor neurons (SOD1 mutants) and quantify TDP-43 aggregation before/after treatment .

Data Contradiction and Validation